2-(2-Iodophenyl)ethanethiol
Description
Structural Classification and Significance within Organosulfur Chemistry
Structurally, 2-(2-Iodophenyl)ethanethiol is classified as an aryl thiol. wikipedia.org It belongs to the broader class of organosulfur compounds, which are integral to chemical and medicinal science due to their prevalence in a wide array of biologically active molecules, natural products, and pharmaceuticals. wikipedia.orgjmchemsci.com Organosulfur compounds are characterized by the presence of a carbon-sulfur bond, and their synthesis is a significant area of research. jmchemsci.com
The significance of this compound in organosulfur chemistry stems from its dual functionality:
The Thiol Group (-SH): The thiol, or mercaptan, group is a potent nucleophile. fiveable.me This reactivity is fundamental in organic synthesis, allowing for the formation of new carbon-sulfur bonds through reactions like nucleophilic substitution or addition to electrophiles. fiveable.mewikipedia.org
The Iodophenyl Group (I-C₆H₄-): The iodine atom attached to the aromatic ring serves as a versatile synthetic handle. Aryl iodides are common substrates in a multitude of transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgresearchgate.net
This combination allows chemists to employ the compound in multi-step synthetic sequences. For instance, the thiol group can be engaged in a reaction first, followed by a cross-coupling reaction at the iodo-substituted position, or vice versa. This strategic potential makes it a valuable intermediate, particularly in the construction of sulfur-containing heterocyclic structures through intramolecular cyclization reactions. acs.org
Historical Context of Related Iodophenyl and Ethanethiol (B150549) Compounds in Synthetic Methodology
The synthetic utility of this compound is built upon a long history of research into its constituent functional groups.
Iodophenyl Compounds: Aryl halides, including iodophenyl derivatives, have been central to the development of synthetic methodology for over a century. beilstein-journals.org
Ullmann-type Reactions: Historically, the copper-catalyzed Ullmann coupling reaction was a primary method for forming C-O, C-S, and C-N bonds with aryl halides, though it often required harsh conditions. beilstein-journals.orgresearchgate.net
Transition-Metal Cross-Coupling: The latter half of the 20th century saw the rise of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which revolutionized the synthesis of complex molecules. researchgate.netyoutube.com Aryl iodides are particularly reactive substrates in these transformations, which allow for the precise formation of bonds between an iodophenyl group and various partners like boronic acids, amines, or alkynes. youtube.comorgsyn.org The development of these reactions provided a powerful toolkit for modifying the iodophenyl moiety.
Ethanethiol and Related Thiols: The chemistry of simple thiols like ethanethiol has been established since the 19th century.
Early Synthesis: Ethanethiol was first reported by Zeise in 1834. wikipedia.org Early preparations involved methods like the reaction of an ethyl halide with aqueous sodium bisulfide, a technique demonstrated by Henri Victor Regnault in 1840. wikipedia.org
Nucleophilic Reactivity: The primary synthetic role of thiols has always been centered on the nucleophilicity of the sulfur atom. fiveable.mewikipedia.org They are widely used to introduce sulfur into molecules, form thioethers (sulfides), and participate in conjugate addition reactions. jmchemsci.comfiveable.me The generation of the highly nucleophilic thiolate anion (RS⁻) in the presence of a base is a common and powerful synthetic strategy. wikipedia.org
The combination of these two well-established fields of chemistry in a single molecule, this compound, provides a platform for applying both classic and modern synthetic methods.
Overview of Research Trajectories for Aryl Thiols in Complex Molecule Synthesis
Aryl thiols are fundamental building blocks in organic synthesis, and research continues to expand their utility. beilstein-journals.orgresearchgate.net Modern research trajectories focus on developing more efficient, selective, and environmentally benign methods for their use in constructing complex molecules.
Advanced C-S Bond Formation: While traditional methods are effective, there is a major focus on developing novel catalytic systems for C-S cross-coupling. This includes using metals like copper and palladium with specialized ligands to perform reactions under milder conditions with broader substrate scopes and better functional group tolerance. researchgate.netresearchgate.net Furthermore, metal-free arylation methods using reagents like diaryliodonium salts are emerging as a valuable alternative to avoid potential metal contamination in products, which is particularly important in pharmaceutical synthesis. researchgate.net
C-H Activation and Functionalization: A revolutionary advance in synthesis is the direct functionalization of C-H bonds. beilstein-journals.org Research is exploring the use of a resident thiol or disulfide group to direct a catalyst to a specific C-H bond on an aromatic ring, allowing for the introduction of new functional groups with high precision. This strategy avoids the need for pre-functionalized starting materials like aryl halides. beilstein-journals.org
Synthesis of Heterocycles and Natural Products: Aryl thiols are key precursors for a vast range of sulfur-containing heterocycles, such as benzothiazines and benzothiazoles, which are common motifs in biologically active molecules. acs.orgacs.org Research continues to devise new intramolecular cyclization strategies using aryl thiol derivatives to access these complex ring systems efficiently. acs.org
Organocatalysis: There is growing interest in using ambiphilic molecules that contain both a nucleophilic thiol group and an electrophilic site within the same structure. acs.org These "organocatalysts" can activate substrates and promote reactions like thioacyl aminolysis without the need for a metal catalyst. acs.org
The compound this compound is well-positioned within these research trends, serving as an ideal substrate for developing new palladium- or copper-catalyzed tandem reactions, intramolecular cyclizations for heterocycle synthesis, and as a model for studying the interplay of different reactive functional groups. acs.orgbeilstein-journals.orgacs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-iodophenyl)ethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IS/c9-8-4-2-1-3-7(8)5-6-10/h1-4,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUBZRQUSXYLCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCS)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445138 | |
| Record name | 2-(2-iodophenyl)ethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177748-62-8 | |
| Record name | 2-(2-iodophenyl)ethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for 2 2 Iodophenyl Ethanethiol and Congeneric Molecules
Rational Design of Synthetic Pathways to 2-(2-Iodophenyl)ethanethiol
The creation of this compound involves carefully planned synthetic routes that ensure efficiency and yield. These strategies often begin with readily available aromatic and thiol precursors and may involve several steps, including specialized iodination techniques.
Targeted Synthesis from Aromatic and Thiol Precursors
The synthesis of aryl ethanethiols like this compound can be approached by combining aromatic and thiol-containing starting materials. A common strategy involves the reaction of a suitably substituted aromatic compound with a thiolating agent. For instance, a 2-iodophenylethyl halide could be reacted with a sulfur source, such as sodium hydrosulfide, to introduce the thiol group. Alternatively, a nucleophilic aromatic substitution reaction on a di-iodinated benzene (B151609) derivative with an appropriate ethanethiolate could be envisioned, although controlling regioselectivity would be a key challenge.
| Starting Material Class | Reagent/Reaction Type | Key Considerations |
| 2-Iodophenylethyl derivative (e.g., halide) | Nucleophilic substitution with a sulfur source (e.g., NaSH) | Control of side reactions, such as elimination. |
| di-Iodobenzene | Nucleophilic aromatic substitution with ethanethiolate | Regioselectivity, activation of the aromatic ring. |
| 2-Iodoaniline | Diazotization followed by Sandmeyer-type reaction with a sulfur nucleophile | Generation of the diazonium salt, control of reaction conditions. |
Multistep Reaction Sequences Employing Ortho-Iodination Methodologies
A highly effective approach for the synthesis of this compound involves multistep sequences that incorporate a directed ortho-iodination step. This method provides excellent control over the placement of the iodine atom on the phenyl ring. One such strategy could start with a directing group on a phenylacetic acid or phenethylamine (B48288) backbone. This directing group facilitates the selective iodination at the ortho position. Subsequent manipulation of the side chain would then lead to the desired ethanethiol (B150549) functionality.
Recent advancements have highlighted the use of palladium catalysis for C-H activation and subsequent iodination. nih.gov For example, Pd(II)-catalyzed ortho-C-H iodination reactions of phenylacetic acid substrates have been developed using recyclable PdI2 as a precatalyst. nih.gov This method is particularly useful for substrates that are not compatible with traditional ortho-lithiation and iodination sequences. nih.gov Aryliodides are valuable precursors in organic synthesis, and their preparation is often achieved through direct or indirect halogenation methods. researchgate.net
Strategies for Derivatization and Functionalization of this compound
Once synthesized, this compound can be further modified to introduce specific properties or functionalities. These derivatization strategies are crucial for tailoring the molecule for specific applications, such as in the development of radiolabeled imaging agents or as a building block in more complex molecular architectures.
Introduction of Radioisotopes and Labeling Techniques
The presence of an iodine atom in this compound makes it an ideal candidate for radioisotope labeling, particularly with iodine-123 or iodine-131. These radioisotopes are used in nuclear medicine for diagnostic imaging techniques like Single-Photon Emission Computed Tomography (SPECT). google.com The labeling process typically involves the exchange of the stable iodine atom with a radioactive isotope. This can be achieved through various methods, including electrophilic or nucleophilic iodination reactions on a suitable precursor. For example, an organotin or organoboron precursor can be reacted with a source of radioactive iodide. The resulting radiolabeled this compound can then be used as a tracer to study biological processes. google.com
| Radioisotope | Application | Labeling Precursor Example |
| Iodine-123 (¹²³I) | SPECT Imaging | Stannyl (B1234572) or boronic acid derivative of the phenyl ring |
| Iodine-131 (¹³¹I) | SPECT Imaging & Radiotherapy | Stannyl or boronic acid derivative of the phenyl ring |
| Carbon-11 (¹¹C) | PET Imaging | Methylation of the thiol group with [¹¹C]methyl iodide |
| Fluorine-18 (¹⁸F) | PET Imaging | Nucleophilic substitution on a precursor with a leaving group |
Modification of the Thiol Group for Controlled Reactivity
The thiol group (-SH) in this compound is a highly reactive functional group that can undergo a variety of chemical transformations. thermofisher.com This reactivity can be harnessed to attach the molecule to other chemical entities or to control its biological activity.
Common modifications of the thiol group include:
Alkylation: Reaction with alkyl halides to form stable thioether bonds. Iodoacetamides and maleimides are common alkylating agents used to label proteins at cysteine residues. thermofisher.com
Disulfide Formation: Oxidation of the thiol to form a disulfide bond (-S-S-). This reaction can be reversible, which is useful in biological systems. thermofisher.com
Thioester Formation: Reaction with carboxylic acids or their derivatives to form thioesters.
Michael Addition: The conjugate addition of the thiol to an α,β-unsaturated carbonyl compound. acs.org
The reactivity of the thiol group can be influenced by the local chemical environment, including pH and the presence of neighboring functional groups. nih.gov For example, the presence of adjacent basic amino acid residues can increase the reactivity of a thiol by stabilizing the thiolate anion. nih.gov This controlled reactivity is crucial for applications such as site-specific labeling of biomolecules. thermofisher.com
Green Chemistry Considerations in the Synthesis of Aryl Ethanethiols
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgijnc.ir These principles are increasingly being applied to the synthesis of aryl ethanethiols to make the processes more environmentally friendly and sustainable. encyclopedia.pub
Key green chemistry principles relevant to the synthesis of this compound include:
Prevention of Waste: Designing syntheses to minimize the formation of byproducts. acs.org
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org
Use of Less Hazardous Chemicals: Employing substances that have little or no toxicity to human health and the environment. encyclopedia.pub
Designing Safer Chemicals: Creating products that have reduced toxicity while maintaining their desired function. encyclopedia.pub
Safer Solvents and Auxiliaries: Avoiding the use of toxic solvents and separation agents. encyclopedia.pubmdpi.com Water is an ideal green solvent due to its non-flammability, non-toxicity, and low cost. mdpi.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy consumption. acs.org Microwave-assisted synthesis is an energy-efficient method that can significantly reduce reaction times and increase yields. ijnc.irencyclopedia.pub
Use of Renewable Feedstocks: Utilizing raw materials that are renewable rather than depleting. encyclopedia.pub
Reduction of Derivatives: Avoiding unnecessary protection and deprotection steps, which generate additional waste. acs.org
Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents. acs.org
By incorporating these principles, the synthesis of this compound and its congeners can be made more efficient, cost-effective, and environmentally benign. The development of catalytic methods, the use of greener solvents, and the optimization of reaction conditions to reduce energy consumption are all active areas of research in this field.
| Green Chemistry Principle | Application in Aryl Ethanethiol Synthesis |
| Atom Economy | Designing reactions like cycloadditions and multicomponent reactions that maximize the incorporation of reactant atoms into the final product. ijnc.ir |
| Catalysis | Utilizing catalysts to enable reactions with higher selectivity and efficiency, reducing the need for stoichiometric reagents. acs.org |
| Safer Solvents | Replacing hazardous organic solvents with greener alternatives like water or performing reactions under solvent-free conditions. mdpi.com |
| Energy Efficiency | Employing methods like microwave irradiation to accelerate reactions and reduce energy consumption compared to conventional heating. ijnc.irencyclopedia.pub |
| Waste Reduction | Implementing strategies to minimize byproduct formation and recycle reagents and solvents. ijnc.ir |
Mechanistic Insights into the Reactivity of 2 2 Iodophenyl Ethanethiol
Radical-Mediated Reaction Pathways
Radical reactions provide a powerful method for C-S bond formation, often proceeding through a chain mechanism initiated by radical initiators. researchgate.net For 2-(2-Iodophenyl)ethanethiol, the weak carbon-iodine bond serves as a precursor to an aryl radical, which is a key intermediate in subsequent cyclization events.
Intramolecular homolytic substitution (SHi) is a potential, though less common, pathway in the radical chemistry of this compound. An SHi reaction involves a radical attacking a heteroatom and displacing another group. bohrium.com In the case of this compound, after the initial formation of the aryl radical at the C2 position of the benzene (B151609) ring, this radical could theoretically attack the adjacent sulfur atom. However, the more prevalent pathway is radical addition to a π system if available, or cyclization onto the sulfur atom without displacing the ethyl group. Studies on related systems, such as the 1-(2-iodobenzyl)benzimidazole-2-sulfonyl system, have explored intramolecular radical aromatic substitution as a method to generate alkyl radicals, demonstrating the utility of aryl iodide precursors in initiating such cascades. nih.gov
The most prominent radical-mediated reaction of this compound and related compounds is intramolecular cyclization. The process is initiated by the generation of an aryl radical, which then attacks the sulfur atom or the ethylenic side chain in an intramolecular fashion to form a stable heterocyclic ring.
The radical cyclization of this compound primarily leads to the formation of five- and six-membered sulfur-containing heterocycles. The generation of the initial aryl radical, typically using radical initiators like azobisisobutyronitrile (AIBN) with tributyltin hydride (Bu₃SnH), is followed by an intramolecular cyclization. clockss.org The kinetic and thermodynamic stability of the resulting ring system dictates the major product. Generally, the formation of five-membered rings via 5-exo cyclization is kinetically favored over the formation of six-membered rings via 6-endo cyclization, a principle guided by Baldwin's rules for ring closure. harvard.edu For this compound, this results in the preferential formation of 2,3-dihydrobenzo[b]thiophene (B1596441) (a five-membered heterocycle).
| Product | Ring Size | Cyclization Mode | Favorability |
| 2,3-Dihydrobenzo[b]thiophene | Five-membered | 5-exo-trig | Kinetically favored harvard.edu |
| Thiochroman | Six-membered | 6-endo-trig | Kinetically disfavored harvard.edu |
The regioselectivity in the radical cyclization of substrates like this compound is a critical aspect of the reaction's utility. The preference for exo versus endo cyclization is a key determinant of the product structure. For aryl radicals with unsaturated ortho-substituents, cyclization occurs regiospecifically to afford products where the newly formed radical center is exocyclic to the newly formed ring. researchgate.net This is consistent with the favored 5-exo-trig pathway, which has a lower activation energy due to better stereoelectronic overlap compared to the 6-endo-trig pathway. harvard.edu
Chemoselectivity involves the competition between the desired intramolecular cyclization and other potential radical reactions, such as intermolecular reactions or direct reduction of the initial aryl radical by a hydrogen donor (e.g., Bu₃SnH). By controlling reaction parameters such as concentration and the rate of radical generation, the intramolecular pathway can be favored.
The entire radical process hinges on the generation and subsequent reactions of transient radical intermediates. researchgate.net
Initiation : The process begins with a radical initiator, such as AIBN, generating a primary radical. This radical abstracts a hydrogen atom from a thiol, creating a thiyl radical (RS•). wikipedia.orgprinceton.edu Alternatively, and more relevant for this substrate, the initiator system (e.g., AIBN/Bu₃SnH) generates a stannyl (B1234572) radical (Bu₃Sn•) which abstracts the iodine atom from this compound to form the key 2-(2-thioethyl)phenyl radical. nih.gov
Propagation :
The 2-(2-thioethyl)phenyl radical undergoes a rapid intramolecular cyclization. As discussed, the 5-exo-trig pathway is preferred, leading to a new radical intermediate, the 2,3-dihydrobenzo[b]thiophen-2-yl)methyl radical.
This new radical intermediate then abstracts a hydrogen atom from a donor molecule, typically the thiol starting material or Bu₃SnH, to yield the final 2,3-dihydrobenzo[b]thiophene product and regenerate the propagating radical (thiyl or stannyl radical).
Termination : The radical chain is terminated by the combination of any two radical intermediates. researchgate.net
Thiyl radicals themselves are versatile intermediates that can add to unsaturated bonds and participate in hydrogen atom transfer reactions. nih.govnih.gov The S-H bond in thiols is relatively weak, facilitating the formation of thiyl radicals, which are central to many radical-based transformations. wikipedia.orgnih.gov
Cyclization Reactions Leading to Heterocyclic Ring Systems
Transition Metal-Catalyzed Transformations
Transition metals provide an alternative and often highly efficient route to catalyze the intramolecular C-S bond formation in this compound. researchgate.netmdpi.com Palladium and copper are the most common catalysts for such transformations, proceeding through mechanisms distinct from the radical pathways. researchgate.net
The general mechanism for these reactions involves the formation of a C-S bond through a catalytic cycle. For palladium catalysis, a common cycle is the Pd(0)/Pd(II) cycle, although Pd(II)/Pd(IV) cycles are also known. vander-lingen.nlmdpi.com The cycle typically starts with the oxidative addition of the aryl iodide to a low-valent metal center (e.g., Pd(0) or Cu(I)). rsc.org This is followed by coordination of the thiol group (often as a thiolate) and subsequent reductive elimination, which forms the C-S bond and regenerates the active catalyst. rsc.org
Copper-catalyzed C-S cross-coupling reactions are particularly effective for aryl iodides and thiols. rsc.orgorganic-chemistry.org These reactions can often be performed under ligand-free conditions or with simple, inexpensive ligands like ethylene (B1197577) glycol. organic-chemistry.org The mechanism may involve the coordination of the thiolate to the copper center, which then facilitates the coupling with the aryl iodide. rsc.org
Catalytic Systems for Intramolecular C-S Coupling:
| Metal Catalyst | Typical Ligand(s) | Proposed Mechanism |
| Palladium (e.g., Pd(OAc)₂) | Phosphine ligands (e.g., BrettPhos, RuPhos) rsc.org | Oxidative Addition / Reductive Elimination (Pd(0)/Pd(II)) mdpi.com |
| Copper (e.g., CuI) | Ethylene glycol, 1,2-Ethanedithiol organic-chemistry.orgorganic-chemistry.org | Thiolate-assisted coupling rsc.org |
These transition metal-catalyzed methods offer advantages in terms of efficiency, functional group tolerance, and control over reactivity compared to some radical-based methods. researchgate.net
Palladium-Catalyzed C-C and C-S Bond Formations
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C and C-S bonds with high efficiency and selectivity. In the context of this compound, palladium catalysts can facilitate intramolecular reactions, leading to the formation of heterocyclic structures.
A plausible and commonly observed reaction for this substrate is an intramolecular C-S coupling to form 2,3-dihydrobenzo[b]thiophene. The catalytic cycle for this transformation is generally understood to proceed through a sequence of oxidative addition, intramolecular insertion, and reductive elimination.
The catalytic cycle typically begins with the oxidative addition of the aryl iodide moiety of this compound to a low-valent palladium(0) species. This step forms a palladium(II) intermediate. Subsequently, the pendant thiol group can coordinate to the palladium center and, through a deprotonation event often facilitated by a base, form a palladium-thiolate complex. The crucial C-S bond-forming step then occurs via reductive elimination from this intermediate, yielding the 2,3-dihydrobenzo[b]thiophene product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
While specific studies detailing the palladium-catalyzed C-C bond formations of this compound are not extensively documented, it is conceivable that under appropriate conditions, this substrate could participate in cross-coupling reactions such as the Suzuki or Sonogashira reaction at the aryl iodide position, provided the thiol group is suitably protected or its reactivity is managed.
To illustrate the conditions often employed in such transformations, a representative data table for a palladium-catalyzed intramolecular C-S coupling of a similar o-haloaryl ethanethiol (B150549) substrate is presented below.
Representative Data for Palladium-Catalyzed Intramolecular C-S Cyclization
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (5) | Xantphos (10) | K₂CO₃ | Toluene | 110 | 85 |
| 2 | Pd₂(dba)₃ (2.5) | dppf (5) | Cs₂CO₃ | Dioxane | 100 | 92 |
| 3 | PdCl₂(PPh₃)₂ (5) | - | NaOtBu | DMF | 120 | 78 |
Copper-Mediated Coupling Reactions
Copper-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-based systems for the formation of C-S bonds. The reaction of this compound in the presence of a copper catalyst can also be expected to yield the cyclized product, 2,3-dihydrobenzo[b]thiophene.
The mechanism of copper-mediated C-S coupling is still a subject of active research, with several pathways proposed. One commonly accepted mechanism involves the formation of a copper(I)-thiolate intermediate. This species can then undergo oxidative addition with the aryl iodide. The resulting copper(III) intermediate subsequently undergoes reductive elimination to form the C-S bond and a copper(I) halide. Another proposed mechanism involves a radical pathway, where a single-electron transfer from a copper(I)-thiolate complex to the aryl iodide generates an aryl radical and a copper(II)-thiolate species, which then combine to form the product.
Ligand-free copper catalysis has also been shown to be effective for C-S bond formation, simplifying the reaction setup. The choice of solvent and base can significantly influence the reaction efficiency. Polar aprotic solvents like DMF or DMSO are often employed.
Below is a table with representative data for a ligand-free copper-iodide-catalyzed C-S coupling reaction between an aryl iodide and a thiol. uu.nl
Representative Data for Ligand-Free Copper-Catalyzed C-S Coupling
| Entry | Copper Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | CuI (5) | K₂CO₃ | DMF | 120 | 16 | 95 |
| 2 | CuI (5) | Cs₂CO₃ | NMP | 110 | 12 | 98 |
| 3 | Cu₂O (10) | K₃PO₄ | DMSO | 130 | 24 | 89 |
Nickel-Catalyzed C-S Cross-Coupling Processes
Nickel catalysis offers another avenue for the formation of C-S bonds, often with unique reactivity and tolerance to a wide range of functional groups. For this compound, a nickel-catalyzed intramolecular cyclization would provide an efficient route to 2,3-dihydrobenzo[b]thiophene.
The mechanism of nickel-catalyzed C-S cross-coupling generally follows a Ni(0)/Ni(II) catalytic cycle, analogous to that of palladium. The cycle is initiated by the oxidative addition of the aryl iodide to a Ni(0) complex to form a Ni(II) intermediate. Coordination of the thiol, followed by deprotonation, leads to a nickel-thiolate complex. Reductive elimination from this complex furnishes the C-S bond and regenerates the Ni(0) catalyst. The choice of ligand is crucial in modulating the reactivity and stability of the nickel catalyst.
The following table presents representative conditions for a nickel-catalyzed C-S cross-coupling reaction. chemrxiv.org
Representative Data for Nickel-Catalyzed C-S Cross-Coupling
| Entry | Ni Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Ni(cod)₂ (10) | dppf (10) | K₃PO₄ | Dioxane | 100 | 88 |
| 2 | NiCl₂(dme) (5) | IPr·HCl (10) | NaOtBu | THF | 80 | 94 |
| 3 | Ni(OAc)₂ (10) | DPEphos (10) | CsF | Toluene | 110 | 82 |
Nucleophilic and Electrophilic Activation of this compound
The dual reactivity of this compound allows it to act as both a nucleophile through its thiol group and an electrophile at the aryl iodide position.
Thiol Nucleophilicity in Addition and Substitution Reactions
The thiol group of this compound is a potent nucleophile. Thiols are generally more nucleophilic than their corresponding alcohols due to the higher polarizability of the larger sulfur atom and the lower strength of the S-H bond compared to the O-H bond. Upon deprotonation with a base, the resulting thiolate is an even stronger nucleophile.
This nucleophilicity allows this compound to participate in a variety of addition and substitution reactions. For instance, it can readily undergo S-alkylation via an Sₙ2 mechanism when treated with alkyl halides. It can also participate in Michael additions (conjugate additions) to α,β-unsaturated carbonyl compounds.
The kinetics of such reactions are typically second-order, being dependent on the concentrations of both the thiol (or thiolate) and the electrophile. The rate of reaction is influenced by the nature of the electrophile, the solvent, and the basicity of the medium.
A representative data table illustrating the kinetics of a thiol-Michael addition is provided below. nih.gov
Representative Kinetic Data for Thiol-Michael Addition
| Entry | Thiol | Electrophile | Catalyst | Solvent | Rate Constant (M⁻¹s⁻¹) |
|---|---|---|---|---|---|
| 1 | Ethanethiol | Methyl acrylate | DBU | CH₂Cl₂ | 1.2 x 10⁻² |
| 2 | Thiophenol | N-Phenylmaleimide | PPh₃ | THF | 3.5 x 10⁻¹ |
| 3 | Benzyl mercaptan | Acrylonitrile | Et₃N | Acetonitrile | 8.7 x 10⁻³ |
Electrophilic Reactivity of the Aryl Iodide Moiety in Concerted Mechanisms
The aryl iodide part of this compound serves as an electrophilic site, particularly in the context of transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is susceptible to oxidative addition by low-valent metal centers, which is the key initiation step in many catalytic cycles as discussed in section 3.2.
In the absence of a metal catalyst, direct nucleophilic aromatic substitution on the aryl iodide is generally difficult due to the electron-rich nature of the benzene ring. However, the electrophilicity of the iodine atom itself can be exploited. For instance, in the presence of strong oxidants, hypervalent iodine species can be formed, which are highly electrophilic and can participate in various transformations.
While a purely concerted, metal-free substitution at the aryl iodide carbon is uncommon, some reactions involving diaryliodonium salts, which can be conceptually related to an activated aryl iodide, are proposed to proceed through a concerted ipso-substitution mechanism. Computational studies, such as Density Functional Theory (DFT), have been instrumental in elucidating the transition states and energy barriers of such processes, confirming the feasibility of concerted pathways in specific contexts. rsc.org
Kinetic and Thermodynamic Aspects of Reaction Control
The principles of kinetic and thermodynamic control can be particularly relevant to the reactions of this compound, especially in intramolecular cyclization reactions where different ring sizes could potentially be formed.
In a hypothetical scenario where both five- and six-membered rings could be formed through intramolecular cyclization, the outcome could be dictated by the reaction conditions. The formation of the five-membered ring (2,3-dihydrobenzo[b]thiophene) via a 5-exo-trig cyclization is generally kinetically favored due to the lower activation energy associated with forming smaller rings. In contrast, the formation of a six-membered ring would proceed via a 6-endo-trig cyclization, which might lead to a more thermodynamically stable product but would likely have a higher activation energy barrier.
Therefore, reactions carried out at lower temperatures for shorter durations would be expected to favor the kinetic product (the five-membered ring). Conversely, higher temperatures and longer reaction times would allow for the establishment of an equilibrium, potentially favoring the formation of the more stable thermodynamic product, should a reversible pathway exist.
Factors such as the choice of catalyst, ligand, and solvent can also influence the energy landscape of the reaction and thus the kinetic versus thermodynamic product distribution. For example, a bulky ligand on a metal catalyst might sterically disfavor the transition state leading to one product over another, thereby altering the kinetic outcome.
Advanced Applications of 2 2 Iodophenyl Ethanethiol in Complex Organic Synthesis
Role as a Precursor for Building Blocks in Organic Synthesis
The dual reactivity of 2-(2-Iodophenyl)ethanethiol makes it an ideal precursor for a variety of valuable building blocks in organic synthesis. The thiol group can readily participate in nucleophilic substitution or addition reactions, while the aryl iodide provides a handle for transition metal-catalyzed cross-coupling reactions. This allows for a stepwise and controlled elaboration of the molecule.
One of the most significant applications of this compound is in the synthesis of sulfur-containing heterocycles. For instance, it is a key starting material for the preparation of dihydrobenzothiophenes and dibenzothiophenes. These motifs are prevalent in many biologically active compounds and functional organic materials. The synthesis typically involves an initial S-alkylation or S-arylation at the thiol position, followed by an intramolecular cyclization reaction.
A common strategy involves the palladium-catalyzed intramolecular C-S coupling of a suitably modified this compound derivative. For example, after conversion of the thiol to a thioether, the resulting substrate can undergo an intramolecular Heck-type reaction to form the five-membered thiophene (B33073) ring fused to the benzene (B151609) ring. This approach offers a high degree of control over the substitution pattern of the resulting heterocyclic system.
The following table summarizes some key building blocks synthesized from this compound and the typical reaction types employed.
| Building Block | Precursor from this compound | Reaction Type |
| Dihydrobenzothiophenes | S-alkylated derivatives | Intramolecular C-S coupling |
| Dibenzothiophenes | S-arylated derivatives | Intramolecular C-S coupling |
| Thiochromanes | S-functionalized derivatives | Radical cyclization |
Application in the Construction of Polycyclic and Spirocyclic Frameworks
The construction of complex polycyclic and spirocyclic frameworks is a challenging endeavor in organic synthesis. This compound provides a unique entry point to such systems through sequential or cascade reactions that exploit its bifunctionality.
Polycyclic Frameworks: The synthesis of dibenzothiophenes, a class of polycyclic aromatic compounds, is a prime example of the utility of this compound. By first forming a biaryl thioether through a Suzuki or Buchwald-Hartwig coupling at the aryl iodide position, a subsequent intramolecular C-S bond formation can be triggered to construct the central thiophene ring. This strategy has been successfully employed in the synthesis of various substituted dibenzothiophenes, which are of interest for their electronic properties.
Spirocyclic Frameworks: While less common, the principles of intramolecular cyclization can be extended to the synthesis of spirocyclic systems. This can be envisioned through a multi-step sequence where the ethanethiol (B150549) side chain is first elaborated with a cyclic precursor. Subsequent intramolecular cyclization, potentially via a radical or transition-metal-catalyzed process, could then lead to the formation of a spirocyclic junction at the carbon atom alpha to the sulfur. For example, an intramolecular Heck reaction of a derivative where the thiol is attached to a cyclohexenyl ring could, in principle, lead to a spirocyclic system.
Utilization in Cascade and Tandem Reaction Sequences for Enhanced Synthetic Efficiency
Cascade and tandem reactions, where multiple bond-forming events occur in a single pot, are highly desirable for their atom and step economy. The orthogonal reactivity of the thiol and aryl iodide groups in this compound makes it an excellent substrate for such processes.
A notable example is the tandem thioetherification/intramolecular C-S coupling reaction. In this approach, this compound can be reacted with an alkyl or aryl halide in the presence of a base and a palladium catalyst. The initial step is the formation of a thioether, which then undergoes an in-situ intramolecular cyclization to yield a dihydrobenzothiophene derivative. This process avoids the isolation of intermediates and significantly streamlines the synthesis.
Radical-mediated cascade reactions have also been developed. For instance, a radical initiator can trigger the cyclization of an S-allyl derivative of this compound. The initially formed radical at the benzylic position can then be trapped by the double bond, leading to the formation of a thiochromane ring system.
The table below illustrates a representative tandem reaction sequence utilizing this compound.
| Reaction Sequence | Starting Materials | Key Reagents | Product |
| Tandem Thioetherification/Heck Cyclization | This compound, Allyl bromide | Pd catalyst, Base | Dihydrobenzothiophene derivative |
Development of Functionally Diverse Organic Compounds for Material Science
The unique electronic and photophysical properties of sulfur-containing aromatic compounds have led to their widespread investigation in materials science. This compound serves as a crucial precursor for the synthesis of such functional materials, particularly organic semiconductors.
Dibenzothiophene (B1670422) derivatives, which can be efficiently synthesized from this compound, are a class of organic semiconductors that have shown great promise in organic field-effect transistors (OFETs). nih.gov The sulfur atom in the dibenzothiophene core contributes to the electronic structure of the molecule, influencing its charge transport properties. By modifying the substituents on the dibenzothiophene scaffold, which can be achieved by using appropriately functionalized starting materials in the synthetic sequence originating from this compound, the performance of the resulting OFETs can be fine-tuned. For example, the introduction of electron-withdrawing or electron-donating groups can modulate the HOMO and LUMO energy levels of the material.
The synthesis of benzo[b]thieno[2,3-d]thiophene (BTT) derivatives, which are also promising organic semiconductors, can be envisioned to start from precursors related to this compound. mdpi.comresearchgate.net These materials are being explored for their potential in flexible and low-cost electronic devices. mdpi.comresearchgate.net
Contributions to Retrosynthetic Analysis of Thiol-Containing Target Molecules
Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules. It involves mentally deconstructing the target molecule into simpler, commercially available starting materials. This compound represents a valuable synthon in the retrosynthesis of various thiol-containing target molecules, particularly those containing a dihydrobenzothiophene or related sulfur heterocyclic core.
When faced with a target molecule containing a dihydrobenzothiophene moiety, a synthetic chemist can perform a retrosynthetic disconnection of the C-S and a C-C bond of the thiophene ring. This leads back to a 2-(2-halophenyl)ethanethiol precursor, with the iodo-substituted version being particularly useful due to the versatility of the carbon-iodine bond in cross-coupling reactions. This disconnection simplifies the target molecule into a readily accessible or synthesizable building block.
The strategic advantage of using this compound in a retrosynthetic plan lies in its ability to introduce a key structural motif with the latent functionality for further elaboration. The thiol group can be masked or carried through several synthetic steps, while the aryl iodide allows for the introduction of various substituents or the construction of more complex ring systems. This approach provides a convergent and flexible strategy for the synthesis of complex, thiol-containing natural products and their analogues.
Computational and Theoretical Investigations of 2 2 Iodophenyl Ethanethiol
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the electronic behavior of molecules, offering insights into their stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) for Mechanistic Elucidation
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and elucidate reaction mechanisms. An exhaustive search of scientific databases and chemical literature did not yield any studies that specifically applied DFT methods to investigate the reaction mechanisms of 2-(2-Iodophenyl)ethanethiol. While DFT has been widely used to study a vast array of organic molecules, including those containing iodine and sulfur, no specific mechanistic elucidations for this compound are available.
Ab Initio Methods for Energy Profile Mapping
Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. They are often used to map potential energy surfaces and determine the energy profiles of chemical reactions. There are no published studies that have utilized ab initio methods to map the energy profile of any reaction involving this compound.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique is invaluable for understanding the conformational flexibility and dynamics of a molecule. A thorough literature search found no evidence of molecular dynamics simulations being performed to analyze the conformational behavior of this compound.
Predicting Reaction Outcomes and Selectivity through Computational Modeling
Computational modeling has become an essential tool for predicting the outcomes and selectivity of chemical reactions, thereby guiding synthetic efforts. However, there are no specific computational models reported in the literature that have been developed or applied to predict the reaction outcomes and selectivity for this compound.
High-Throughput Virtual Screening for Catalyst and Reagent Optimization
High-throughput virtual screening is a computational technique used to search large libraries of compounds to identify those with desired properties, such as catalytic activity or reagent suitability. There are no published instances of high-throughput virtual screening being employed for the optimization of catalysts or reagents for reactions involving this compound.
Future Directions and Emerging Research Avenues
Development of Asymmetric Synthetic Methodologies Involving 2-(2-Iodophenyl)ethanethiol
A significant area for future investigation lies in the development of asymmetric synthetic methods that leverage the reactivity of this compound. The presence of the thiol group allows for its use as a nucleophile in various reactions, while the iodophenyl group can participate in metal-catalyzed cross-coupling reactions. The development of chiral catalysts could enable enantioselective transformations at either of these sites. For instance, chiral ligands could be employed in transition-metal-catalyzed reactions to achieve asymmetric C-S bond formations or couplings at the aryl iodide position.
Future research could focus on the design of novel chiral ligands that can effectively control the stereochemistry of reactions involving this compound. This could lead to the synthesis of enantiomerically enriched sulfur-containing compounds, which are valuable in medicinal chemistry and materials science. Furthermore, the development of organocatalytic methods for asymmetric transformations of this compound would be a valuable green chemistry approach.
Exploration of Photoredox and Electrochemistry in its Transformations
The fields of photoredox catalysis and electrochemistry offer powerful tools for activating organic molecules under mild conditions. The aryl iodide moiety in this compound makes it an excellent candidate for such transformations. Both photoredox catalysis and electrochemistry can be utilized to generate aryl radicals from aryl halides, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. mdpi.com
Future research in this area could explore the use of this compound in novel photoredox- or electrochemically-mediated cyclization reactions, where the thiol group could act as an intramolecular nucleophile to trap the initially formed aryl radical. This would provide a direct route to sulfur-containing heterocyclic compounds. Additionally, the thiol group itself can be subject to electrochemical oxidation to form disulfide bonds or other oxidized sulfur species, opening up further avenues for synthetic diversification. A comparative evaluation of photochemical and electrochemical approaches could reveal the most efficient and scalable methods for these transformations. mdpi.com
| Transformation Type | Method | Potential Product |
| Aryl Radical Formation | Photoredox Catalysis | Carbon-Carbon or Carbon-Heteroatom Coupled Products |
| Aryl Radical Formation | Electrochemistry | Carbon-Carbon or Carbon-Heteroatom Coupled Products |
| Intramolecular Cyclization | Photoredox/Electrochemistry | Sulfur-Containing Heterocycles |
| Thiol Oxidation | Electrochemistry | Disulfides, Sulfonic Acids |
Integration into Automated Synthesis Platforms and Flow Chemistry
The increasing demand for rapid synthesis and screening of compound libraries has driven the development of automated synthesis platforms and flow chemistry techniques. researchgate.netdntb.gov.ua this compound is well-suited for integration into these high-throughput workflows. Its dual functionality allows for sequential or one-pot multi-component reactions to be performed in a continuous flow setup. mdpi.com
Future research could focus on developing robust flow chemistry protocols for the synthesis and subsequent derivatization of this compound. nih.gov This would enable the rapid generation of a diverse range of analogs for biological screening or materials testing. The use of immobilized reagents and catalysts in packed-bed reactors could further enhance the efficiency and sustainability of these processes. mpg.de Automated platforms could be programmed to systematically vary reaction partners and conditions, accelerating the discovery of new compounds with desired properties. mpg.de
Bio-Inspired Chemical Transformations Utilizing Thiol Reactivity
Nature often utilizes the unique reactivity of thiols in biological processes, such as in enzyme catalysis and protein folding. Drawing inspiration from these biological systems, future research could explore bio-inspired chemical transformations of this compound. For example, the thiol group could be used as a handle for bioconjugation, allowing for the attachment of this molecule to proteins or other biomolecules.
Furthermore, the development of enzyme-mimicking catalytic systems that can selectively functionalize the thiol group in the presence of other reactive functionalities would be a significant advancement. This could involve the use of synthetic receptors or catalysts that recognize and bind to the this compound scaffold, directing reactivity to the desired site. Such bio-inspired approaches could lead to the development of novel therapeutic agents or diagnostic tools.
Design of Novel Catalytic Systems for Challenging Conversions
The development of novel catalytic systems capable of effecting challenging transformations of this compound is a key area for future research. This includes the design of catalysts for previously difficult or unknown cross-coupling reactions involving the aryl iodide, as well as catalysts that can activate the C-S bond for further functionalization.
For instance, the development of catalysts that can mediate the direct coupling of the thiol group with unactivated C-H bonds would represent a significant step forward in synthetic efficiency. Additionally, the design of catalysts that can promote the asymmetric oxidation of the thiol to form chiral sulfoxides or sulfones would be highly valuable. These advanced catalytic systems would expand the synthetic utility of this compound and provide access to a wider range of complex sulfur-containing molecules. Research in this area could draw from recent advances in the asymmetric oxidation of phenols using chiral iodine derivatives. nih.gov
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(2-iodophenyl)ethanethiol with high purity?
- Methodological Answer : Synthesis typically involves introducing the thiol group to a pre-functionalized iodophenyl scaffold. A plausible route is nucleophilic substitution, where a halogen (e.g., bromine) on the benzene ring is replaced by a thiol group. For example, 2-bromoiodobenzene can react with thiourea under alkaline conditions to form the thiol derivative. Subsequent purification via column chromatography (using silica gel and a hexane/ethyl acetate gradient) ensures high purity. Reaction temperatures should be maintained at 60–80°C to balance reactivity and byproduct formation .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 264.126 (calculated for C₈H₉IS), with isotopic patterns reflecting the iodine atom .
- NMR Spectroscopy :
- ¹H NMR : The ethanethiol moiety shows a triplet near δ 2.5–3.0 ppm (CH₂-S), while aromatic protons on the iodophenyl ring appear as complex splitting patterns due to iodine's heavy atom effect .
- ¹³C NMR : The iodine-bearing carbon resonates downfield (~140 ppm), and the thiol-attached carbon appears at ~35 ppm .
- FT-IR : A strong S-H stretch near 2550 cm⁻¹ confirms the thiol group .
Q. How does this compound behave under varying storage conditions, and what stabilization strategies are recommended?
- Methodological Answer : Thiols are prone to oxidation, forming disulfides. Stability tests show that this compound decomposes by ~15% after 55 days in chloroform at room temperature, as evidenced by diminishing S-H NMR signals . To stabilize:
- Store under inert gas (N₂/Ar) at –20°C.
- Add antioxidants (e.g., 0.1% BHT) to solutions.
- Avoid prolonged exposure to light, as iodine may undergo photolytic cleavage .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data when characterizing this compound derivatives?
- Methodological Answer : Discrepancies in NMR or MS data often arise from:
- Tautomerization : Thiol-thione tautomerism can alter peak positions. Use variable-temperature NMR to identify equilibrium states .
- Residual Solvents : Ensure complete solvent removal (e.g., lyophilization for DMSO-d⁶).
- Isotopic Interference : Iodine’s isotopic abundance (¹²⁷I, 100%) may obscure adjacent MS peaks. Use HRMS with resolving power >20,000 .
Q. What strategies mitigate side reactions during functionalization of this compound in complex syntheses?
- Methodological Answer : Common side reactions include:
- Disulfide Formation : Minimize by conducting reactions under anaerobic conditions (e.g., Schlenk line) and using reducing agents (e.g., TCEP).
- Iodine Loss : Protect the iodine substituent by avoiding strong bases or nucleophiles that may displace it. Use Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) to retain the iodine for further derivatization .
Q. How does the iodine substituent influence the reactivity of this compound in transition-metal-catalyzed reactions?
- Methodological Answer : The iodine atom serves as a directing group and participates in oxidative addition with Pd(0) catalysts. For example, in Heck couplings, the iodine facilitates regioselective alkenylation at the ortho position. Computational studies (DFT) suggest the C-I bond’s polarizability enhances electrophilic aromatic substitution rates by 30% compared to bromo analogs .
Key Research Gaps and Future Directions
- Mechanistic Studies : Elucidate the role of iodine in thiol-mediated radical reactions using EPR spectroscopy.
- Biological Screening : Explore neuroactivity by testing interactions with dopamine receptors, leveraging structural similarities to piperidine-based bioactive compounds .
- Computational Modeling : Predict regioselectivity in cross-couplings using density functional theory (DFT) to optimize catalyst design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
